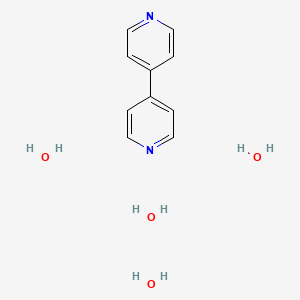

4,4'-Bipyridine tetrahydrate

Description

Significance of 4,4'-Bipyridine (B149096) as a Versatile Ligand and Molecular Building Block

4,4'-Bipyridine is a heterocyclic organic compound widely recognized for its utility as a bidentate ligand in coordination chemistry. nih.govnih.gov Its ability to bridge metal centers allows for the systematic construction of one-, two-, and three-dimensional coordination polymers. wikipedia.orgcore.ac.uk The predictable geometry and electronic properties of 4,4'-bipyridine make it a favored component in crystal engineering, where the goal is to design and synthesize solid-state structures with desired functionalities. ijcm.ir

The versatility of 4,4'-bipyridine extends to its derivatives, which are employed in a range of high-tech applications, including molecular machines and switches. nih.gov Furthermore, its quaternized derivatives, such as viologens, are known for their redox activity and electrochromic properties, making them valuable in the development of "smart" materials. nih.gov The fundamental structure of 4,4'-bipyridine provides a robust framework that can be chemically modified to fine-tune its electronic and steric properties, thereby influencing the architecture and function of the resulting supramolecular assemblies. nih.govnih.gov

Overview of Coordination Chemistry and Supramolecular Assembly Principles Applied to Bipyridine Ligands

Coordination chemistry involves the study of compounds consisting of a central metal atom or ion surrounded by a set of bound molecules or ions, known as ligands. 4,4'-Bipyridine, with its two nitrogen donor atoms, readily forms coordination bonds with a wide variety of metal ions. mdpi.comresearchgate.net The linear and rigid nature of the 4,4'-bipyridine molecule allows it to act as a spacer or linker, connecting metal centers into extended networks. wikipedia.org

Supramolecular assembly, on the other hand, refers to the spontaneous organization of molecules into well-defined, stable structures through non-covalent interactions. core.ac.ukijcm.ir In the context of 4,4'-bipyridine, these assemblies are often driven by a combination of coordination bonds with metal ions and weaker interactions such as hydrogen bonding and π-π stacking. nih.govijcm.ir The principle of self-assembly is central to the formation of these intricate architectures, where the final structure is encoded in the shape and chemical properties of the molecular components. core.ac.uk By carefully selecting the metal ion, counter-ions, and solvent, researchers can direct the assembly process to create specific topologies, such as discrete molecular squares or infinite polymeric chains. core.ac.uk

The Specific Role of Water in Modulating the Structural and Electronic Properties of 4,4'-Bipyridine Hydrates and Related Complexes

While a simple, stable tetrahydrate of 4,4'-bipyridine itself has not been experimentally verified, with the dihydrate being the most water-rich form characterized, the term "tetrahydrate" is prevalent in the context of metal-bipyridine complexes. vulcanchem.com In these instances, "tetrahydrate" often refers to coordination complexes where four water molecules are directly bound to the metal center (a tetraaqua complex), with additional water molecules potentially residing within the crystal lattice. iucr.orgiucr.org

The presence of water can also influence the electronic properties of the complex. For instance, the hydration and dehydration of certain metal-organic frameworks containing 4,4'-bipyridine can lead to reversible changes in their optical and magnetic properties, a phenomenon known as vapochromism. mdpi.com This responsiveness to the presence of water highlights the significant role that hydration plays in modulating the functionality of these advanced materials.

Research Findings on 4,4'-Bipyridine Containing Complexes

Detailed research has led to the synthesis and characterization of numerous coordination polymers where 4,4'-bipyridine and water molecules are key components. The following tables present crystallographic and thermal decomposition data for some of these complexes.

Interactive Data Table: Crystallographic Data of Selected 4,4'-Bipyridine Complexes

| Compound Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| {Cd(C₁₀H₈N₂)(H₂O)₄·4H₂O}n | Triclinic | P-1 | 7.183 | 7.802 | 10.038 | 80.434 | 87.791 | 73.288 | iucr.org |

| {Zn(C₁₀H₈N₂)(H₂O)₄}n | Monoclinic | C2/m | - | - | - | - | - | - | iucr.org |

| (C₁₀H₁₀N₂)[B(C₇H₄O₃)₂]₂(H₂O)₄ | Monoclinic | C2/c | 24.847 | 7.4833 | 21.055 | 90 | 112.738 | 90 | asianpubs.org |

| Mn(4,4'-bip)₂(OH₂)₄·4H₂O | - | - | - | - | - | - | - | - | researchgate.net |

Interactive Data Table: Thermal Decomposition Data of M(4-bipy)(ClCH₂COO)₂·nH₂O Complexes

| Starting Material | Dehydration Temperature Range (°C) | Anhydrous Compound | Final Decomposition Product | Ref. |

| Mn(4-bipy)L₂·H₂O | 80–140 | Mn(4-bipy)L₂ | Mn₃O₄ | akjournals.comresearchgate.net |

| Co(4-bipy)L₂·2H₂O | 100–120 | Co(4-bipy)L₂ | CoO | akjournals.comresearchgate.net |

| Ni(4-bipy)L₂·4H₂O | 100–140 | Ni(4-bipy)L₂ | NiO | akjournals.comresearchgate.net |

| Cu(4-bipy)L₂·4H₂O | 80–150 (two steps) | Cu(4-bipy)L₂ | CuO | akjournals.comresearchgate.net |

L = ClCH₂COO⁻

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H16N2O4 |

|---|---|

Molecular Weight |

228.24 g/mol |

IUPAC Name |

4-pyridin-4-ylpyridine;tetrahydrate |

InChI |

InChI=1S/C10H8N2.4H2O/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;;;;/h1-8H;4*1H2 |

InChI Key |

PZTOXEFPORQQBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C2=CC=NC=C2.O.O.O.O |

Origin of Product |

United States |

Synthetic Methodologies for 4,4 Bipyridine and Its Hydrated Complexes

Strategies for the Synthesis of 4,4'-Bipyridine (B149096) Derivatives

The construction of the bipyridine framework can be achieved through various modern synthetic strategies, primarily categorized into cross-coupling reactions, dimerization/homocoupling procedures, and C-H activation routes. These methods offer diverse pathways to access symmetrically and asymmetrically substituted bipyridines.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for constructing the C(sp²)–C(sp²) bond that links the two pyridine (B92270) rings in 4,4'-bipyridine. mdpi.com Among these, Suzuki, Negishi, and Stille couplings are the most prominent and widely utilized methodologies. nih.gov

The Suzuki coupling reaction is a highly attractive method for forming the essential C-C bond in bipyridine synthesis. mdpi.com The reaction typically involves the coupling of a pyridyl boronic acid or its ester with a halopyridine, catalyzed by a palladium complex in the presence of a base. preprints.orgwikipedia.org A significant challenge in this synthesis is the tendency of the bipyridine product to coordinate with the palladium catalyst, which can decrease its catalytic activity. mdpi.com Consequently, the design of the catalytic system is crucial for a successful reaction. mdpi.com

Early methods often required high loadings (>10 mol%) of catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) with a base such as sodium carbonate (Na₂CO₃), yielding moderate results. preprints.org To overcome these limitations, more efficient catalytic systems have been developed. For instance, a cyclopalladated ferrocenylimine catalyst has been shown to produce bipyridine derivatives in high yields and is stable in the atmosphere, eliminating the need for an inert gas environment. mdpi.com Another advancement involves using an imidazolium (B1220033) salt as a ligand for the palladium catalyst, which has achieved turnover numbers (TON) as high as 850,000. mdpi.com

| Catalyst | Ligand/Additive | Base | Reactants | Key Features | Yield |

| Pd(PPh₃)₄ | None | Na₂CO₃ | Pyridyl boronic acids and bromopyridines | Typical conditions, but requires high catalyst loading. preprints.org | ~50-65% preprints.org |

| Cyclopalladated ferrocenylimine | None | Not specified | 3-Pyridine boronic pinacol (B44631) ester and pyridyl halides | Catalyst is stable in air; no inert gas needed. mdpi.com | High mdpi.com |

| Palladium catalyst | Imidazolium salt | Not specified | 3- or 4-pyridylboronic acid derivatives | Achieves very high turnover numbers (TON). mdpi.com | Not specified |

| Palladium catalyst | N-methyl ethanolamine (B43304) / CuI | Not specified | 2-pyridylborate | Additives can increase the reaction yield. researchgate.net | Improved researchgate.net |

Negishi coupling provides a high-yield, versatile alternative for bipyridine synthesis under mild conditions. orgsyn.orgorgsyn.org This reaction involves the coupling of an organozinc compound (a pyridyl zinc halide) with an organohalide (typically a halopyridine) in the presence of a palladium or nickel catalyst. orgsyn.org Pyridyl zinc halides can be prepared either through transmetalation with pyridyl lithium or by the direct reaction of pyridyl halides with activated zinc. orgsyn.orgorgsyn.org

This method demonstrates good tolerance for a variety of functional groups. orgsyn.org Catalysts such as PdBr(Ph)(PPh₃)₂, which is stable against air and moisture, have shown high activity. nih.govpreprints.org Other effective systems include the combination of bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) with ligands like XPhos for coupling 2-pyridyl zinc halides with bromopyridines. nih.gov The reactivity of the halide coupling partner generally follows the order I > OTf > Br >> Cl. wikipedia.orgorgsyn.org

| Catalyst | Ligand | Reactants | Key Features |

| PdBr(Ph)(PPh₃)₂ | PPh₃ | Pyridyl zinc halide and bromopyridine | Post-oxidative addition precatalyst; stable in air and moisture. nih.gov |

| Pd(dba)₂ | XPhos | 2-Pyridyl zinc halides and bromopyridines | Complements existing methods for coupling 2-pyridyl organometallics. nih.gov |

| Pd(PPh₃)₄ | PPh₃ | (3-(diisopropylcarbamoyl)-4-methoxypyridin-2-yl)zinc(II) chloride and 2-bromopyridine | Used in the synthesis of precursors to STAT1 signaling inhibitors. nih.govpreprints.org |

The Stille coupling utilizes organotin compounds (stannylated pyridines) as coupling partners with organohalides, catalyzed by palladium. mdpi.com This method is known for its high reactivity and can succeed where Suzuki couplings may fail. mdpi.com However, the primary drawback of Stille coupling is the high toxicity and unpleasant nature of the organotin reagents. mdpi.compreprints.org

Various 2,2'-bipyridines have been prepared using Stille-type cross-coupling procedures with catalysts like dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂). mdpi.comnih.gov More advanced catalytic systems, such as a cyclopalladated ferrocenylimine catalyst with tricyclohexylphosphine, have also been employed, often with additives like copper(I) iodide (CuI) and a base like cesium fluoride (B91410) (CsF) to improve performance. mdpi.com

| Catalyst | Ligand/Additive | Reactants | Key Features |

| PdCl₂(PPh₃)₂ | PPh₃ | Stannylated pyridines and bromopyridines | A common catalyst for Stille reactions. mdpi.com |

| Cyclopalladated ferrocenylimine | Tricyclohexylphosphine, CuI, CsF | 3- or 2-stannylpyridines and bromopyridines | Effective with low catalyst loading (1 mol%). mdpi.com |

Homocoupling and dimerization reactions are excellent alternatives for the rapid and efficient synthesis of symmetrical bipyridines, such as 4,4'-bipyridine, often starting from a single pyridine derivative. researchgate.net

One of the oldest methods is the Wurtz-type coupling , which traditionally involves reacting organic halides with sodium metal. nih.govmdpi.com In the context of bipyridine synthesis, pyridines can be reacted with a sodium dispersion and subsequently treated with an oxidizing agent to yield the bipyridine product. nih.govmdpi.com Polyhalogenated 4,4'-bipyridines have been synthesized by coupling a 4-lithiodihalopyridine with an oxidizing agent like iodine (I₂) or manganese dioxide (MnO₂). mdpi.compreprints.org Another approach involves a dimerization procedure where dihalopyridines are treated with lithium diisopropylamide (LDA) to produce polyhalogenated 4,4'-bipyridines in moderate to good yields. researchgate.netacs.org

Ullmann coupling is another classic method for generating symmetrical bipyridines, typically involving the copper-mediated homocoupling of aryl halides. mdpi.com However, these reactions often require high temperatures (>200 °C) and stoichiometric amounts of copper, which has limited their utility. mdpi.com

More modern methods often rely on palladium catalysis. For example, the homocoupling of bromopyridines can be facilitated by a combination of palladium(II) acetate (B1210297) (Pd(OAc)₂) and piperazine (B1678402) in DMF at 140 °C. nih.govpreprints.org Nickel-catalyzed reductive couplings of 2-halopyridines also provide a facile route to symmetrical bipyridines. nih.gov

| Method | Reagents/Catalyst | Substrate | Product | Key Features |

| Wurtz Coupling | Na dispersion, Oxidant | Pyridines | Symmetrical bipyridines | Classic method using sodium metal. nih.govmdpi.com |

| Dimerization | LDA, I₂ or MnO₂ | Dihalopyridines / 4-Lithiodihalopyridine | Polyhalogenated 4,4'-bipyridines | Single-step synthesis from dihalopyridines. preprints.orgresearchgate.net |

| Ullmann Coupling | Copper | Aryl halides | Symmetrical bipyridines | Requires high temperatures and stoichiometric copper. mdpi.com |

| Pd-catalyzed Homocoupling | Pd(OAc)₂, Piperazine | Bromopyridines | Symmetrical bipyridines | Operationally straightforward but requires high temperature. nih.gov |

| Ni-catalyzed Reductive Coupling | NiBr₂(PPh₃)₂, Et₄NI, Zn | 4-bromo-2,6-dimethylpyridine | 2,2′,6,6′-tetramethyl-4,4′-bipyridine | Proceeds under mild conditions. nih.gov |

The synthesis of bipyridines through direct C-H bond activation is an increasingly important strategy, as it avoids the need for pre-functionalized starting materials like organohalides or organometallics. rsc.org This approach offers a more atom-economical and efficient pathway to the bipyridine core.

One such method involves the dehydrogenative dimerization of pyridines. For instance, a diruthenium tetrahydrido complex has been shown to catalyze the dimerization of 4-substituted pyridines by cleaving the C-H bonds at the 2-position. preprints.org

Transition-metal-free approaches have also been developed. One such C-H functionalization employs a bis-phenalenyl compound and potassium tert-butoxide (K(Ot-Bu)). nih.gov The reaction proceeds via a single electron transfer (SET) mechanism to generate a reactive pyridyl radical, which then forms the C-C bond. nih.govpreprints.org

Furthermore, a versatile method for preparing substituted bipyridines involves the C-H activation of pyridine N-oxides. rsc.orgrsc.org This strategy enables a modular and scalable synthesis of a diverse array of functionalized azaarenes. rsc.orgrsc.org Palladium-catalyzed reactions that combine the decarboxylation of picolinic acid with the C-H activation of pyridine have also been shown to produce bipyridine compounds in good yields, using silver(I) oxide (Ag₂O) as an oxidant. nih.govpreprints.org

| Catalyst/Reagent | Method | Substrate | Key Features |

| Diruthenium tetrahydrido complex | Dehydrogenative coupling | 4-substituted pyridines | Proceeds via C-H bond cleavage at the 2-position. preprints.org |

| Bis-phenalenyl compound / K(Ot-Bu) | Transition-metal-free C-H functionalization | Halogenated pyridine and pyridine | Involves a single electron transfer (SET) mechanism. nih.gov |

| Dinuclear palladium pincer complexes / Ag₂O | Decarboxylation / C-H activation | Picolinic acid and pyridine | Combines two activation methods for C-C bond formation. nih.govpreprints.org |

| Not specified | C-H activation of pyridine N-oxides | Pyridine N-oxides | Highly modular and scalable route to functionalized bipyridines. rsc.orgrsc.org |

Functionalization Techniques for Variously Substituted 4,4'-Bipyridines

The functionalization of the 4,4'-bipyridine scaffold is a critical step in tailoring its properties for specific applications in coordination chemistry and materials science. Two primary strategies are employed: the direct functionalization of the pre-formed 4,4'-bipyridine skeleton and the coupling of pre-functionalized pyridine rings.

Direct functionalization often involves electrophilic or nucleophilic substitution reactions. For instance, the Chichibabin reaction can be utilized to introduce amino groups at the 2,2'- and 6,6'-positions. These amino groups can then be converted into other functional moieties, expanding the versatility of the ligand. Another direct approach is the introduction of substituents via radical reactions, which can yield mono-substituted derivatives like 2-methyl- or 2-ethyl-4,4'-bipyridine.

The coupling of pre-functionalized pyridines offers a more versatile route to a wider range of substituted 4,4'-bipyridines. Various metal-catalyzed cross-coupling reactions are instrumental in this approach. The Suzuki coupling, for example, effectively joins pyridylboronic acids with halopyridines. Similarly, Negishi coupling utilizes pyridyl zinc halides, while Stille coupling employs organotin reagents. Homocoupling reactions, such as the Wurtz and Ullmann reactions, are effective for synthesizing symmetrically substituted 4,4'-bipyridines from halopyridine precursors. These reactions often utilize transition metal catalysts, such as palladium or nickel complexes, to facilitate the carbon-carbon bond formation.

Beyond these classical methods, contemporary techniques like C-H bond activation and dimerization have emerged as powerful tools for 4,4'-bipyridine synthesis. These methods offer more atom-economical and environmentally benign routes to functionalized bipyridines. Post-synthetic modification of coordinated 4,4'-bipyridine ligands within metal complexes, for example through "click" reactions, provides another avenue for introducing diverse functionalities.

Table 1: Key Functionalization Techniques for 4,4'-Bipyridine

| Technique | Description | Typical Reagents/Catalysts |

|---|---|---|

| Direct Functionalization | ||

| Chichibabin Reaction | Amination of the pyridine ring. | Sodium amide in liquid ammonia |

| Radical Reactions | Introduction of alkyl or other groups. | Varies depending on the desired substituent |

| Coupling of Pre-functionalized Pyridines | ||

| Suzuki Coupling | Cross-coupling of a boronic acid with a halide. | Palladium catalyst, base |

| Negishi Coupling | Cross-coupling of an organozinc compound with a halide. | Palladium or nickel catalyst |

| Stille Coupling | Cross-coupling of an organotin compound with a halide. | Palladium catalyst |

| Wurtz Homocoupling | Reductive coupling of two aryl halides. | Sodium metal |

| Ullmann Homocoupling | Copper-catalyzed coupling of two aryl halides. | Copper powder or salt |

| Modern Techniques | ||

| C-H Activation | Direct functionalization of a C-H bond. | Transition metal catalysts (e.g., Ru, Rh, Pd) |

| Dimerization | Coupling of two pyridine molecules. | Various catalysts and conditions |

| Post-synthetic Modification | Functionalization of a coordinated ligand. | "Click" chemistry reagents |

Targeted Synthesis of 4,4'-Bipyridine Tetrahydrate and Other Hydrated Crystal Forms

The formation of hydrated crystalline forms of 4,4'-bipyridine is highly dependent on the crystallization conditions, particularly the presence of water. 4,4'-Bipyridine exhibits a greater propensity to form solvates, including hydrates, compared to its isomers like 2,2'-bipyridine. This is attributed to the exposed nature of its nitrogen atoms, which are readily available for hydrogen bonding with water molecules.

While a specific, targeted synthesis for 4,4'-bipyridine tetrahydrate is not extensively detailed in the literature, its formation is achieved through crystallization from aqueous solutions. The precise control of factors such as temperature, concentration, and the presence of co-solvents can influence the stoichiometry of the resulting hydrate (B1144303). The interconversion between the anhydrous and hydrated forms of 4,4'-bipyridine is often reversible and can be influenced by the relative humidity of the environment. For instance, the transition between the anhydrate and a hydrate form has been observed to occur at a critical relative humidity of around 35% at room temperature. cmu.ac.th

The synthesis of other hydrated crystal forms and co-crystals often involves dissolving 4,4'-bipyridine in a suitable solvent or solvent mixture containing water and allowing for slow evaporation or cooling. For example, co-crystallization with carboxylic acids from aqueous solutions can lead to the formation of hydrated co-crystals where water molecules are incorporated into the crystal lattice, participating in the hydrogen-bonding network.

Hydrothermal and Solvothermal Synthetic Routes for Hydrated Metal-4,4'-Bipyridine Complexes

Hydrothermal and solvothermal synthesis are powerful techniques for the preparation of crystalline coordination polymers, including hydrated metal-4,4'-bipyridine complexes. These methods involve carrying out the synthesis in a closed system, typically a Teflon-lined autoclave, at elevated temperatures and pressures. The solvent, which can be water (hydrothermal) or an organic solvent (solvothermal), plays a crucial role not only in dissolving the reactants but also in influencing the final structure of the product.

Under these conditions, the reactants, a metal salt and 4,4'-bipyridine, self-assemble into extended networks. The presence of water in the reaction mixture can lead to the incorporation of water molecules into the final structure, either as coordinated ligands to the metal centers or as lattice water molecules held in place by hydrogen bonds.

For example, the hydrothermal reaction of a cobalt(II) salt with 4,4'-bipyridine can yield one-dimensional coordination polymers where water molecules are directly coordinated to the cobalt centers. mdpi.com Similarly, the synthesis of copper(II) coordination polymers with 4,4'-bipyridine under solvothermal conditions can result in structures where water molecules play a key role in the supramolecular assembly, linking polymeric chains through hydrogen bonding. cmu.ac.th The choice of solvent, temperature, pH, and the metal-to-ligand ratio are critical parameters that can be tuned to direct the synthesis towards a specific hydrated metal-4,4'-bipyridine complex with a desired dimensionality and topology.

Table 2: Examples of Hydrothermal/Solvothermal Synthesis of Hydrated Metal-4,4'-Bipyridine Complexes

| Metal Ion | Other Ligands | Synthesis Method | Resulting Structure |

|---|---|---|---|

| Co(II) | Acetate | Hydrothermal | 1D double chains with bridging acetate groups |

| Cu(II) | Piperonylic acid | Solvothermal (DMF/H₂O) | 1D linear chains with coordinated water |

| Ni(II) | 4,4'-bipyridine-2,2',6,6'-tetracarboxylate, 1,10-phenanthroline | Hydrothermal | Dinuclear complex with coordinated and lattice water |

| Zn(II) | 4,4'-bipyridine-2,2',6,6'-tetracarboxylate, 1,10-phenanthroline | Hydrothermal | Dinuclear complex with coordinated and lattice water |

Crystal Growth Techniques for Hydrated 4,4'-Bipyridine Architectures

The growth of high-quality single crystals is essential for the definitive structural characterization of hydrated 4,4'-bipyridine architectures by X-ray diffraction. Several techniques are employed to achieve this, with the choice of method depending on the specific properties of the compound.

Slow Evaporation: This is one of the most common and straightforward methods for growing single crystals. It involves dissolving the 4,4'-bipyridine derivative or its metal complex in a suitable solvent or solvent mixture that includes water, and then allowing the solvent to evaporate slowly over a period of days or weeks. The slow decrease in solubility as the solvent evaporates promotes the formation of well-ordered crystals. For hydrated forms, maintaining a controlled atmosphere with appropriate humidity can be crucial. This method has been successfully used to obtain single crystals of 4,4'-bipyridine co-crystals from methanol-water mixtures.

Slow Cooling: In this technique, a saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound also decreases, leading to crystallization. The rate of cooling is a critical parameter; slower cooling rates generally result in larger and higher-quality crystals.

Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open container, which is then placed in a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the precipitant). The precipitant vapor slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

Hydrothermal/Solvothermal Crystal Growth: As discussed in the previous section, these methods are not only synthetic routes but also effective techniques for crystal growth. By carefully controlling the reaction parameters such as temperature, pressure, pH, and reactant concentrations, it is possible to grow single crystals of hydrated metal-4,4'-bipyridine complexes directly from the reaction mixture. The fast kinetics of nucleation and crystal growth under these conditions can sometimes lead to crystals of poor quality, necessitating careful optimization of the experimental parameters. cmu.ac.th

Gel Diffusion: In this technique, crystallization occurs at the interface of two solutions that diffuse towards each other through a gel medium. The slow diffusion rates within the gel can promote the growth of high-quality crystals by preventing rapid precipitation.

The selection of the appropriate crystal growth technique and the careful control of the experimental conditions are paramount for obtaining single crystals of hydrated 4,4'-bipyridine architectures suitable for detailed structural analysis.

Coordination Chemistry of 4,4 Bipyridine: Elucidating Hydrated Coordination Architectures

Ligand Properties and Coordination Modes of 4,4'-Bipyridine (B149096) in Hydrated Environments

4,4'-Bipyridine is a ditopic ligand, meaning it has two distinct binding sites. Its utility in constructing coordination polymers stems from its ability to act as a linker, or "spacer," between metal centers. mdpi.com

Bidentate Chelation and Bridging Capabilities of 4,4'-Bipyridine

As a bidentate ligand, 4,4'-Bipyridine can donate two pairs of electrons from its nitrogen atoms to metal ions. However, due to the linear and rigid nature of the molecule, the two nitrogen atoms are positioned 180° apart from each other, making it sterically impossible for them to coordinate to the same metal center in a chelating fashion. Instead, its primary coordination mode is as a bridging ligand, where each nitrogen atom binds to a different metal ion. mdpi.comwikipedia.org This exobidentate nature is fundamental to the formation of extended one-, two-, or three-dimensional networks. In hydrated environments, the remaining coordination sites on the metal ion are often occupied by water molecules (aqua ligands) or other co-ligands, which completes the coordination sphere and adds another layer of structural control through hydrogen bonding. e3s-conferences.orgub.edu

Influence of Pyridine (B92270) Ring Twisting Angle on Coordination

While often depicted as a planar molecule, 4,4'-Bipyridine possesses conformational flexibility arising from the rotation around the central carbon-carbon single bond that connects the two pyridine rings. The dihedral angle between the planes of the two rings is a critical parameter that influences the geometry and dimensionality of the resulting coordination polymer. nih.govresearchgate.net In the solid state, this twist angle can vary significantly from a nearly coplanar arrangement to a highly twisted one. This variation is influenced by factors such as crystal packing forces, hydrogen bonding with coordinated or lattice water molecules, and the steric demands of other ligands in the coordination sphere. berkeley.edu The ability of the pyridine rings to rotate allows the ligand to adapt to the geometric requirements of different metal centers and crystal lattices, contributing to the rich structural diversity of its complexes. berkeley.edu

Formation and Structural Diversity of Metal-4,4'-Bipyridine-Aqua Complexes

The self-assembly process involving 4,4'-Bipyridine, transition metal ions, and water results in a remarkable variety of crystalline solids. The specific outcome is directed by a combination of factors including the coordination preferences of the metal ion, the metal-to-ligand ratio, the reaction temperature, and the presence of counter-ions. ub.edu

Coordination Spheres and Geometries of Metal Centers with Aqua Ligands

In hydrated 4,4'-Bipyridine complexes, the metal ion's coordination sphere is typically saturated by nitrogen atoms from the bipyridine ligands and oxygen atoms from aqua ligands. The most common coordination geometry observed is octahedral, where the central metal ion is surrounded by six ligands. mdpi.come3s-conferences.org For instance, a metal ion might be coordinated to four aqua ligands and two nitrogen atoms from two different 4,4'-Bipyridine molecules. Alternatively, in the formation of polymers, the metal center is often bound to two aqua ligands and four bridging 4,4'-Bipyridine ligands, or two bridging bipyridine ligands and various other co-ligands. mdpi.comub.edu Other geometries, such as five-coordinate square pyramidal, are also observed, particularly with ions like Cu(II) due to the Jahn-Teller effect. ub.edu These aqua ligands are not passive components; they actively participate in forming extensive hydrogen-bonding networks that connect adjacent polymer chains or layers, reinforcing the stability of the entire supramolecular structure. e3s-conferences.org

Role of Transition Metal Ions (e.g., Co(II), Ni(II), Cu(II), Zn(II), Fe(II/III), Mn(II), Cd(II), Pt(II))

The choice of the transition metal ion is a crucial determinant of the final architecture of the coordination polymer due to each metal's unique ionic radius, preferred coordination number, and geometry.

Co(II): Cobalt(II) complexes often result in one-dimensional linear or zig-zag chains. For example, in Co(SO₄)(H₂O)₃(4,4'-bipy)·2H₂O, linear Co-bipy-Co chains are formed, which are further connected by a network of hydrogen bonds. nih.gov Other syntheses have yielded discrete trinuclear complexes and 3D coordination polymers, showcasing the structural diversity achievable with cobalt. rsc.org

Ni(II): Nickel(II) readily forms octahedral complexes. Research has shown the formation of complexes like [Ni(4-bpy)(lact)₂·2H₂O], where 'lact' is lactate, indicating the incorporation of both bipyridine and other ligands in the coordination sphere. researchgate.net

Cu(II): Copper(II) is well-known for its distorted coordination geometries. In the complex {[Cu(Pip)₂(4,4'-bipy)(H₂O)]·½(4,4'-bipy)·(DMF)}n, the Cu(II) center adopts a five-coordinate square pyramidal geometry with an aqua ligand in the apical position, forming a 1D linear polymer. ub.edu

Zn(II): Zinc(II) typically prefers a tetrahedral or octahedral coordination environment. It has been used to construct 1D chained polymers like {[Zn(L)₂(4,4′-bipy)]·(H₂O)}n, where the zinc atom is in a distorted octahedral environment and bridged by 4,4'-bipyridine ligands. mdpi.com Infinite 2D networks have also been reported, which can be extended into 3D structures through hydrogen bonding. researchgate.net

Fe(II/III): Iron complexes with 4,4'-bipyridine have been synthesized hydrothermally, leading to 1D chains that form channel-containing open frameworks through hydrogen bonding. researchgate.netresearchgate.net Dinuclear Fe(III) complexes with aqua ligands, such as {[Fe(III)(H-pytpy)(OH₂)(ONO₂)]₂(O)}[NO₃]₄, have also been characterized, showing a dimeric structure bridged by an oxygen atom. mdpi.com

Mn(II): Manganese(II) complexes can feature mononuclear units where the metal is coordinated to bipyridine and an aqua ligand, resulting in a six-fold, distorted octahedral geometry. hhu.de Mixed-ligand complexes with the formula Mn(4-bpy)L₂·1.5H₂O have also been synthesized. researchgate.net

Cd(II): Cadmium(II) has been shown to form one-dimensional coordination polymers with an octahedral coordination sphere. In one such example, [{Cd(μ-4,4′-bipy)(4,4′-bipy)₂(H₂O)₂}(ClO₄)₂ · 2 4,4′-bipy · 4.5 H₂O]n, the Cd²⁺ ions are linked into linear chains by bridging 4,4'-bipyridine, while two aqua ligands occupy the axial positions of the octahedron. mdpi.com

Pt(II): While less common in forming extended polymers with 4,4'-bipyridine compared to other first-row transition metals, platinum(II) is known to form square planar complexes. Aqua ligands can be incorporated into these structures, such as in aquo(N,N'-dimethylethylenediamine)(sulfato)platinum(II) hydrate (B1144303). acs.org

| Metal Ion | Example Complex Formula | Coordination Geometry | Polymer Dimensionality | Reference |

|---|---|---|---|---|

| Co(II) | [Co(SO₄)(H₂O)₃(4,4'-bipy)]·2H₂O | Octahedral | 1D Chain | nih.gov |

| Cu(II) | {[Cu(Pip)₂(4,4'-bipy)(H₂O)]·½(4,4'-bipy)·(DMF)}n | Square Pyramidal | 1D Chain | ub.edu |

| Zn(II) | {[Zn(L)₂(4,4′-bipy)]·(H₂O)}n | Distorted Octahedral | 1D Chain | mdpi.com |

| Fe(II) | Fe(4,4′-bipy)₂(H₂O)₄₂·2(4,4′-bipy) | Distorted Octahedral | 0D (Discrete Complex) | researchgate.net |

| Mn(II) | [Mn(ClCH₂CO₂)(H₂O)(bipy)₂]ClO₄·H₂O | Distorted Octahedral | 0D (Discrete Complex) | hhu.de |

| Cd(II) | [{Cd(μ-4,4′-bipy)(4,4′-bipy)₂(H₂O)₂}(ClO₄)₂]n | Octahedral | 1D Chain | mdpi.com |

Coordination Polymers Incorporating 4,4'-Bipyridine as a Bridging Ligand in Hydrated Forms

The combination of the linear, bridging nature of 4,4'-Bipyridine with the versatile coordination geometries of transition metals is a powerful strategy for constructing coordination polymers. In hydrated forms, these systems exhibit even greater structural complexity and diversity. The 4,4'-Bipyridine ligand acts as the primary scaffold, propagating the structure in one or more dimensions by linking metal centers. The aqua ligands play a dual role: they satisfy the coordination requirements of the metal ions and act as crucial hydrogen-bond donors, creating a secondary network of non-covalent interactions. This hydrogen-bonding network can link adjacent polymer chains to form 2D sheets or connect these sheets to build up a 3D supramolecular architecture. researchgate.net The result is a wide range of materials, from simple 1D linear or zigzag chains to more complex interwoven and layered structures, all assembled from the fundamental components of metal ions, 4,4'-Bipyridine, and water. mdpi.comub.edumdpi.com

One-Dimensional Chains and Helices

The combination of metal ions, 4,4'-bipyridine (4,4'-bpy), and water molecules frequently leads to the formation of one-dimensional (1D) coordination polymers. In these structures, the 4,4'-bpy ligand typically bridges two metal centers, propagating the chain, while water molecules occupy remaining coordination sites on the metal, influencing the local coordination geometry and establishing inter-chain interactions through hydrogen bonding.

A common motif is the linear or zigzag chain. For instance, a series of isostructural complexes with the general formula {M(4,4'-bpy)(H₂O)₄₂}(H₂O)₆, where M can be Co²⁺, Ni²⁺, Cu²⁺, or Zn²⁺ and B is a barbiturate (B1230296) anion, demonstrates the formation of linear 1D covalent chains. rsc.org In these structures, the metal ion is in a distorted octahedral geometry, coordinated by two nitrogen atoms from bridging 4,4'-bpy ligands in axial positions and four oxygen atoms from water molecules in the equatorial plane. rsc.orgresearchgate.net These cationic chains, [M(4,4'-bpy)(H₂O)₄]²⁺, are then linked into a three-dimensional network by extensive hydrogen bonding with the barbiturate anions and lattice water molecules. rsc.org Similarly, a copper(II) coordination polymer, {[Cu(Pip)₂(4,4'-bipy)(H₂O)]}, forms linear 1D chains where the apical position of the copper's square pyramidal geometry is occupied by a water molecule. ub.edu

Beyond simple linear or zigzag chains, the interplay of ligands can induce helical structures. The rigidity of 4,4'-bipyridine can be a factor in the formation of single-strand helices. In a complex involving Co²⁺, 4,4'-bipy, and deoxythymidine monophosphate (dTMP), a 1D single-strand structure is formed with a backbone of metal ions and 4,4'-bpy ligands. acs.org The coordination of the nucleotide and the presence of guest water molecules can lead to the formation of associated "water helices," which are infinite, single-helix chiral chains of hydrogen-bonded water molecules that co-exist and interact with the coordination polymer helix. acs.org

| Compound Formula | Metal Ion | Dimensionality | Key Structural Features |

| {M(4,4'-bpy)(H₂O)₄₂}(H₂O)₆ (M = Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺) rsc.org | Co, Ni, Cu, Zn | 1D Chain | Linear cationic chains with equatorially coordinated water molecules; extensive inter-chain hydrogen bonding. |

| {[Cu(Pip)₂(4,4'-bpy)(H₂O)]} ub.edu | Cu²⁺ | 1D Chain | Linear polymeric chains; water molecule in the apical position of a square pyramidal Cu(II) center. |

| [Co(4,4'-bpy)(dTMP)]·3H₂O acs.org | Co²⁺ | 1D Helix | Single-strand helix with a Co²⁺ and 4,4'-bpy backbone; co-existing with a hydrogen-bonded "water helix". |

Two-Dimensional Layered Networks

By linking one-dimensional chains or employing metal centers with appropriate coordination geometries, two-dimensional (2D) layered networks can be constructed. In these hydrated systems, 4,4'-bipyridine acts as a pillar or linker, while coordinated and lattice water molecules are critical in stabilizing the layers and mediating inter-layer interactions.

A prominent example is the formation of square-grid networks. The compound {Cu(4,4'-bpy)₂(H₂O)₂₂}·5H₂O features 2D square-grid coordination networks where each copper ion is equatorially coordinated to four different 4,4'-bpy linkers. nih.gov The axial positions are occupied by two water molecules. These extensive 2D layers are crosslinked by hydrogen bonds involving monoanions of 1-benzofuran-2,3-dicarboxylic acid and additional lattice water molecules that are intercalated between the layers. nih.gov The formation of similar 2D grid-like layers is also observed in other Cu(II)-4,4'-bpy systems, where adventitious water molecules can play the role of the coordinating solvent, occupying the apical positions of the Jahn-Teller distorted octahedral copper centers. mdpi.com

Hydrogen bonding can also be the primary force for assembling 2D architectures from pre-formed building blocks. In one such case, dimeric "H-shaped" [Cd₂(bipy)₅] units are assembled into a novel hydrogen-bonded brick wall motif, demonstrating that even complex building blocks can form ordered 2D networks through the directional nature of hydrogen bonds involving hydrated species. rsc.org

| Compound Formula | Metal Ion | Dimensionality | Key Structural Features |

| {[Cu(4,4'-bpy)₂(H₂O)₂]²⁺} nih.gov | Cu²⁺ | 2D Layer | Square-grid coordination networks with axially coordinated water molecules; layers are intercalated by anions and guest water. |

| {Cu(4,4'-bpy)₂(H₂O)₂₂·2(bpy)·2(H₂O)} mdpi.com | Cu²⁺ | 2D Layer | 2D grid layers composed of repeating Cu-bpy squares; coordinated water molecules occupy apical positions. |

| Cd₂(H₂O)₄(bipy)₅(NO₃)₂(PF₆)₂ rsc.org | Cd²⁺ | 2D Layer | Hydrogen-bonded brick wall motif assembled from dimeric [Cd₂(bipy)₅] building blocks. |

Three-Dimensional Open Frameworks

The extension of coordination networks into three dimensions (3D) using 4,4'-bipyridine and water molecules leads to the formation of metal-organic frameworks (MOFs) with porous structures. These frameworks are often built by linking 1D chains or 2D layers through additional coordination bonds, or by extensive and robust hydrogen-bonding networks.

One strategy to achieve 3D frameworks is the cross-linking of 1D chains. A cobalt complex, [Co(H₂O)₄(bipy)]²⁺, forms linear polymer chains that are further cross-linked into a 3D network through a specific Co–H₂O···bipy···H₂O hydrogen bonding linkage. rsc.org Similarly, a series of isomorphous compounds with the formula {[M(H₂O)₄(4,4'-dpdo)][ClO₄]₂·2(4,4'-dpdo)}n (where M = Co, Ni, Cu, or Zn and dpdo is 4,4'-bipyridine dioxide, a derivative) shows 1D covalent chains linked by solvate molecules through hydrogen bonding to form two interwoven 3D networks, resulting in an open framework with triangular channels. rsc.org

Another approach involves the self-assembly of mononuclear building blocks into a 3D architecture purely through non-covalent interactions. For example, the mononuclear cation [Mn(4,4'-bpy)₂(H₂O)₄]²⁺ and solvate 4,4'-bpy molecules can self-assemble through extensive hydrogen bonds and π-π stacking interactions to construct a 3D network featuring distinct triangular channels. rsc.org In this case, the coordinated water molecules are essential hydrogen-bond donors that direct the supramolecular assembly. The resulting frameworks can possess significant porosity, as seen in a cobalt-based pillared-layer framework, [Co₂(btec)(bipy)₂(DMF)]·DMF·3H₂O, which after removal of guest molecules, exhibits interconnected channels. rsc.org

| Compound Formula | Metal Ion | Dimensionality | Key Structural Features |

| [Co(H₂O)₄(bipy)]²⁺ rsc.org | Co²⁺ | 3D Framework | Linear 1D chains cross-linked into a 3D network via specific water-bipyridine hydrogen bonds. |

| [Mn(4,4'-bpy)₂(H₂O)₄]²⁺ rsc.org | Mn²⁺ | 3D Framework | Mononuclear cations and solvate bipy molecules self-assemble via H-bonds and π-π interactions into a 3D network. |

| [Co₂(btec)(bipy)₂(DMF)]·DMF·3H₂O rsc.org | Co²⁺ | 3D Framework | A pillared-layer framework containing lattice water molecules, with interconnected channels after guest removal. |

Impact of Anions and Auxiliary Co-ligands on Hydrated Coordination Polymer Formation

The final structure of a hydrated 4,4'-bipyridine coordination polymer is not solely determined by the metal ion and the bipyridine ligand. Anions and auxiliary co-ligands present during synthesis play a critical role in directing the self-assembly process. They can influence the dimensionality, topology, and stability of the resulting framework through direct coordination to the metal center or by acting as templates and charge-balancing species that participate in hydrogen bonding.

Auxiliary co-ligands, such as carboxylates, introduce additional coordination sites and functionalities that compete with or complement the 4,4'-bipyridine linker. The use of piperonylic acid (HPip) as a co-ligand in a Cu(II)-4,4'-bpy system demonstrates this effect clearly. Depending on the synthetic conditions, two different 1D polymers can be isolated: one anhydrous, {[Cu(Pip)₂(4,4'-bipy)]}n, with a zigzag structure, and one hydrated, {[Cu(Pip)₂(4,4'-bipy)(H₂O)]}n, with a linear structure. ub.edu The presence of the coordinated water molecule in the latter is stabilized by hydrogen bonding to the carboxylate groups of the co-ligand, fundamentally changing the polymer's structure and packing. ub.edu The interplay between the rigid 4,4'-bipyridine spacer and the often more flexible auxiliary ligands provides a powerful tool for tuning the final crystal structure.

Reversible Interconversion Pathways in Hydrated 4,4'-Bipyridine Coordination Systems

A fascinating aspect of hydrated coordination polymers is their potential for dynamic structural transformations, particularly reversible dehydration and rehydration processes. These transformations often involve the loss and regain of guest or coordinated water molecules, which can lead to significant changes in the crystal structure, coordination environment, and physical properties of the material.

Single-crystal to single-crystal (SCSC) transformations are particularly noteworthy as they allow for the direct observation of structural changes while maintaining the integrity of the crystal. A prime example is found in the 2D square-grid polymer {[Cu(II)(4,4'-bpy)₂(H₂O)]Cu(II)(2-pySO₃)₃}·H₂O. nih.gov Upon controlled heating, this compound undergoes an SCSC transformation where the non-coordinated lattice water molecule is removed. This removal triggers a rearrangement of the coordination sphere of the copper atom within the grid; the Cu-H₂O bond to the coordinated water molecule elongates significantly, while the distance to a nearby nitrate (B79036) anion shortens. nih.gov This process is fully reversible upon exposure to moisture, with the bond distances returning to their original state after rehydration. nih.gov This "shuttle action" of the water and nitrate moieties is linked to the Jahn-Teller distortion of the Cu(II) ion. nih.gov

The ability of 4,4'-bipyridine itself to undergo rapid and reversible anhydrate-hydrate interconversion suggests an inherent flexibility in its packing that can be translated to its coordination compounds. acs.org The reversibility of these dehydration-hydration cycles is a key feature for developing "smart" materials. The loss of water can create vacant coordination sites or induce a phase change, altering the material's magnetic, optical, or sorption properties. The subsequent rehydration can then restore the original state. While not all hydrated frameworks retain their crystallinity upon dehydration, those that do, especially via SCSC transformations, provide valuable insight into the mechanisms of solid-state dynamics and are promising candidates for applications in sensing, switching, and gas storage.

| Compound Name/System | Transformation Type | Stimulus | Structural Changes |

| {[Cu(4,4'-bpy)₂(H₂O)]Cu(2-pySO₃)₃}·H₂O nih.gov | Reversible SCSC Dehydration | Heat | Removal of lattice water; elongation of Cu-OH₂ bond and shortening of Cu-NO₃ distance. The process is reversible upon re-exposure to water. |

| 4,4'-Bipyridine Crystal acs.org | Reversible Hydrate Formation | Humidity | Fast and reversible interconversion between the anhydrous and hydrated crystalline forms. |

Table of Compound Names

| Abbreviation/Name | Full Chemical Name |

| 4,4'-bpy / bipy | 4,4'-Bipyridine |

| H₂O | Water |

| B | Barbiturate anion |

| Pip | Piperonylate |

| HPip | Piperonylic acid |

| dTMP | Deoxythymidine monophosphate |

| C₁₀H₅O₅⁻ | 3-carboxy-1-benzofuran-2-carboxylate |

| ClO₄⁻ | Perchlorate anion |

| PF₆⁻ | Hexafluorophosphate anion |

| NO₃⁻ | Nitrate anion |

| dpdo | 4,4'-bipyridine dioxide |

| btec | 1,2,4,5-benzenetetracarboxylate |

| DMF | N,N'-dimethylformamide |

| 2-pySO₃⁻ | Pyridine-2-sulfonate |

Supramolecular Architectures and Crystal Engineering of 4,4 Bipyridine Tetrahydrate and Analogues

Elucidation of Hydrogen Bonding Networks Involving Water Molecules and 4,4'-Bipyridine (B149096)

In hydrated 4,4'-Bipyridine crystals, a hierarchy of hydrogen bonds is observed. The strongest of these are the O-H···N interactions, where the hydroxyl group of a water molecule donates a proton to the nitrogen atom of a pyridine (B92270) ring. These bonds are highly directional and play a crucial role in linking the organic and aqueous components of the crystal.

Simultaneously, extensive O-H···O hydrogen bonds form between the water molecules themselves. These interactions can lead to the formation of various water clusters, such as dimers, tetramers, and even extended one-dimensional chains or two-dimensional layers of water molecules within the crystal lattice. nih.gov For instance, in the crystal structure of 4,4'-Bipyridine dihydrate, chains of O-H···O hydrogen-bonded water molecules are situated between stacks of the bipyridine molecules. rsc.org The donor-acceptor distances for these types of hydrogen bonds typically fall within the range of 2.54 to 2.98 Å. researchgate.net

These interconnected water networks are not merely passive inclusions but are integral to the structural integrity of the crystal, often dictating the dimensionality of the resulting framework.

Table 1: Representative Hydrogen Bond Geometries in Hydrated 4,4'-Bipyridine Analogues

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

|---|---|---|---|---|

| O-H···N | 0.85 | 1.89 | 2.74 | 170 |

| O-H···O | 0.85 | 1.95 | 2.80 | 175 |

Note: The data in this table is illustrative and represents typical values found in hydrated bipyridine crystal structures. Specific values for 4,4'-Bipyridine tetrahydrate are not available due to the lack of a published crystal structure.

Beyond the classical hydrogen bonds, weaker C-H···O and C-H···π interactions also contribute to the stability and packing of the supramolecular architecture. The aromatic protons of the 4,4'-Bipyridine rings can act as weak hydrogen bond donors, forming C-H···O interactions with the oxygen atoms of the water molecules. Though individually weak, the cumulative effect of these interactions can be significant in directing the orientation of the molecules within the crystal.

Furthermore, C-H···π interactions, where a C-H bond points towards the electron-rich face of a pyridine ring, can also be observed. These interactions, along with π-π stacking, are crucial in defining the arrangement of the aromatic moieties.

Characterization of π-π Stacking Interactions in Hydrated 4,4'-Bipyridine Assemblies

In addition to hydrogen bonding, π-π stacking interactions between the aromatic pyridine rings of adjacent 4,4'-Bipyridine molecules are a significant stabilizing force. These interactions are characterized by the parallel or near-parallel alignment of the rings, with interplanar distances typically in the range of 3.3 to 3.8 Å. The extent of the stacking can vary, from simple dimeric interactions to extended, infinite stacks that propagate through the crystal lattice.

In hydrated crystals, the π-π stacking often works in concert with the hydrogen-bonding network. For example, stacks of 4,4'-Bipyridine molecules may be cross-linked by sheets or chains of water molecules, creating a robust three-dimensional architecture. researchgate.net The geometry of the π-π stacking can be influenced by the presence and arrangement of the water molecules, which can modulate the offset and interplanar distance of the stacked rings.

Table 2: Typical π-π Stacking Parameters in Aromatic Systems

| Interaction Type | Interplanar Distance (Å) |

|---|---|

| Parallel-displaced | 3.3 - 3.8 |

| T-shaped | ~5.0 (H to centroid) |

Note: These are general ranges for π-π interactions and specific values for 4,4'-Bipyridine tetrahydrate are not available.

Design Principles for Constructing Extended Supramolecular Frameworks (1D, 2D, 3D)

The predictable nature of the interactions involving 4,4'-Bipyridine and water allows for the rational design of supramolecular frameworks with controlled dimensionality.

1D Chains: Linear chains are the most fundamental extended structure. These can be formed through the head-to-tail hydrogen bonding of 4,4'-Bipyridine molecules, either directly or bridged by water molecules. Alternatively, π-π stacking can lead to the formation of one-dimensional columns.

2D Sheets: Two-dimensional networks can be constructed by linking parallel 1D chains. This can be achieved through hydrogen bonding via water molecules that bridge adjacent chains or through a combination of hydrogen bonding and C-H···π interactions. In many hydrated 4,4'-bipyridine structures, sheets are formed by the connection of bipyridine stacks via O-H···N and O-H···O hydrogen bonds. rsc.org

3D Frameworks: The extension of the supramolecular assembly into three dimensions is typically achieved through the interconnection of 2D sheets. This can be facilitated by more complex hydrogen-bonding networks involving extensive water clusters or through the interplay of hydrogen bonding and π-π stacking interactions that link the sheets in the third dimension. nih.gov

Conformational Flexibility and Torsional Angle Analysis in Hydrated 4,4'-Bipyridine Moieties

While 4,4'-Bipyridine is often considered a rigid linker, it possesses a degree of conformational flexibility arising from the rotation around the central C-C bond connecting the two pyridine rings. The preferred torsional angle in the solid state is a balance between the steric hindrance of the ortho-hydrogens, which favors a twisted conformation, and the desire for extended conjugation, which favors a planar arrangement.

In the crystalline state, the observed torsional angle is highly dependent on the crystal packing forces, particularly hydrogen bonding and π-π stacking. Ab initio calculations suggest that the energy barrier to rotation is relatively low, allowing the molecule to adopt a range of torsional angles to optimize its intermolecular interactions. nih.gov In many co-crystals, the dihedral angles between the pyridine rings can vary significantly, with reported values ranging from approximately 28° to 39°. nih.gov This flexibility allows the 4,4'-Bipyridine molecule to act as a versatile building block, adapting its conformation to suit the requirements of the surrounding supramolecular environment.

Table 3: Torsional Angle Ranges for 4,4'-Bipyridine in Various Crystal Structures

| Compound Type | Typical Torsional Angle (°) |

|---|---|

| Co-crystals with organic acids | 27 - 39 |

| Metal-organic frameworks | 0 - 45 |

| Theoretical minimum (gas phase) | ~30 - 40 |

Note: The specific torsional angle for 4,4'-Bipyridine tetrahydrate is not available from current literature.

Cocrystallization Strategies Utilizing 4,4'-Bipyridine Tetrahydrate and Other Hydrated Forms

The deliberate design of multi-component crystals, or cocrystals, has emerged as a powerful strategy in crystal engineering to modify the physicochemical properties of solid materials. The use of hydrated forms of coformers, such as 4,4'-bipyridine tetrahydrate, introduces a nuanced dimension to cocrystal design, where the water molecules can act as structure-directing agents, participate in hydrogen-bonding networks, or be displaced during the formation of the new crystalline phase.

Cocrystallization involving hydrated species is governed by a delicate interplay between the active pharmaceutical ingredient (API) or target molecule, the coformer, and the solvent, including water. The stability of a resulting cocrystal hydrate (B1144303) is dependent on both the solution composition and the water activity. umich.edu Strategies for forming cocrystals from hydrated starting materials can be broadly categorized into solution-based and solid-state methods.

Solution-Based Methods: Solution evaporation is a conventional and widely used technique for growing high-quality single crystals suitable for structural analysis. nih.gov In this method, stoichiometric amounts of the target molecule and 4,4'-bipyridine (often used in its commercially available, potentially hydrated form) are dissolved in a suitable solvent. Slow evaporation of the solvent allows for the gradual self-assembly of the components into a cocrystal lattice. The choice of solvent is critical, as it influences the solubility of the components and can mediate the hydrogen-bonding interactions that lead to cocrystal formation. nih.govmdpi.com

Reaction crystallization is another solution-based approach, particularly useful when the cocrystal components have differing solubilities. nih.govnih.gov This method relies on generating a supersaturated solution with respect to the cocrystal, which then precipitates. nih.gov When using a hydrated form like 4,4'-bipyridine tetrahydrate, the water molecules can influence the solubility profiles and the resulting phase behavior of the system. Studies on theophylline-citric acid cocrystals have shown that the coformer concentration in solution directly modulates the stability domains of anhydrous versus hydrated cocrystal forms. umich.edu This principle highlights that the aqueous environment provided by a hydrated coformer can be a controlling factor in determining the final crystal structure.

Solid-State Methods: Mechanochemistry, or grinding, offers a green and efficient alternative to solution-based methods. ul.ie In liquid-assisted grinding (LAG), a small amount of solvent is added to the solid reactants during grinding. This liquid phase can facilitate molecular mobility and promote the formation of the cocrystal. When starting with 4,4'-bipyridine tetrahydrate, the inherent water molecules can potentially serve as the liquid medium, facilitating the cocrystallization process without the need for additional solvents. Research has demonstrated that cocrystals prepared by solvent-drop grinding are often identical to those grown from solution. ul.ie

The table below summarizes various cocrystals formed with 4,4'-bipyridine and different coformers, illustrating the types of interactions and resulting structures that can be achieved. While these examples may not have explicitly started with the tetrahydrate form, they represent the foundational systems where the introduction of water molecules can play a significant role.

| Coformer | Molar Ratio (Coformer:4,4'-bipy) | Primary Supramolecular Synthon | Method | Ref. |

| Piperonylic Acid | 1:1 | Acid-Pyridine Heterosynthon (O-H···N) | Solution Evaporation | mdpi.com |

| Cinnamic Acid | 2:1 | Acid-Pyridine Heterosynthon (O-H···N) | Solution Evaporation | mdpi.comresearchgate.net |

| Propofol | 1:1 | O-H···N | Not specified | nih.gov |

| Furosemide | 1:1 | Not specified | Not specified | nih.gov |

The critical water activity is a key parameter indicating the thermodynamic stability of hydrates; a lower value suggests a greater tendency for hydration. umich.edu The presence of a highly water-soluble coformer can significantly alter the hygroscopic behavior and stability of the resulting cocrystal. umich.edu Therefore, utilizing 4,4'-bipyridine tetrahydrate in cocrystallization is a strategic approach that leverages the role of water to navigate the complex energy landscape of crystal formation, potentially leading to novel solid forms with tailored properties.

Exploration of Host-Guest Chemistry in Hydrated Supramolecular Structures

Host-guest chemistry involves the formation of complexes where a "host" molecule encapsulates a "guest" molecule or ion through non-covalent interactions. wikipedia.org Hydrated supramolecular structures, particularly those involving 4,4'-bipyridine, offer fascinating platforms for developing host-guest systems. In these architectures, water molecules are not merely space-fillers but are integral to the structural integrity of the host framework, often forming intricate hydrogen-bonded networks that define the size, shape, and chemical nature of the cavities available for guest inclusion.

A prominent example is found in metal-organic frameworks (MOFs) that utilize 4,4'-bipyridine derivatives as linkers. In one such case, a robust MOF synthesized from the hydrothermal reaction of ZnCl₂ and 4,4'-bipyridine-2,6,2',6'-tetracarboxylic acid resulted in a structure, {[Zn₂(L)]·4H₂O}∞, containing significant water content. acs.org The crystal structure revealed that the guest water molecules form helical chains within the framework's channels through hydrogen bonding. acs.org These water molecules are bound with very weak C-H···O hydrogen bonds to the host framework, allowing for their relatively easy removal. acs.org Upon dehydration, the porous material becomes capable of adsorbing other small guest molecules, demonstrating a "zeolite-like" behavior where the hydrated state is a precursor to the functional host. acs.org The interaction strength and uptake kinetics of new guests, such as methanol, chloroform, toluene, and benzene, depend on their ability to form hydrogen bonds or engage in π-π stacking interactions with the host framework. acs.org

The role of water can be even more complex, acting as both a guest and a ligand in the framework's construction. In certain 2-D hydrogen-bonded MOFs, water molecules occupy interlayer spaces as guests. nih.gov The reversible loss and reuptake of these water guests, and even water ligands coordinated to the metal centers, can occur with a concomitant loss and regeneration of the crystalline structure, indicating a remarkable flexibility of the host framework. nih.gov

The table below details examples of host-guest systems where hydrated frameworks containing bipyridine or its derivatives play a crucial role.

| Host Framework | Guest Molecule(s) | Role of Water | Key Feature | Ref. |

| {[Zn₂(L)]·4H₂O}∞ (L = 4,4'-bipyridine-2,6,2',6'-tetracarboxylate) | Water, Methanol, Chloroform, Toluene, Benzene | Forms helical chains; removable to create pores | Dehydration activates the host for other guests | acs.org |

| 2-D Hydrogen-bonded MOF | Water, Acetone | Acts as both guest and ligand | Framework exhibits flexibility during guest/ligand exchange | nih.gov |

| Cryptand [2.2.bpy] | Alkali, alkaline-earth, and earth metal ions | Not a hydrated crystal, but an aqueous medium is implied for ion complexation | Selectivity for specific ions based on cavity size | nih.gov |

These examples underscore the sophisticated role of water in the host-guest chemistry of 4,4'-bipyridine-containing supramolecular structures. The hydrated networks are not static but can be dynamic, allowing for the selective inclusion and release of guest molecules. This dynamic nature is central to potential applications in areas such as separation, storage, and sensing, where the control over the hydrated state of the host framework is paramount to its function.

Metal Organic Frameworks Mofs Incorporating Hydrated 4,4 Bipyridine Moieties

Rational Design Principles for 4,4'-Bipyridine-Based MOFs with Coordinated or Lattice Water

The rational design of MOFs containing hydrated 4,4'-bipyridine (B149096) units hinges on controlling the interplay between the metal nodes, the organic linkers, and the solvent molecules during synthesis. The principles of reticular chemistry, which guide the assembly of predetermined building blocks into desired network topologies, can be extended to include water as a structural component.

Key design strategies include:

Hydrothermal/Solvothermal Synthesis: Utilizing water as a solvent or co-solvent at elevated temperatures and pressures is a primary method for encouraging the incorporation of water into the MOF structure. nih.govrsc.org These conditions can promote the formation of aqua-complexes where water molecules coordinate directly to the metal ion before being linked by the 4,4'-bipyridine ligands.

Metal Node Selection: The choice of the metal ion is critical. Metal centers with a high affinity for water and open coordination sites are more likely to form hydrated structures. Lanthanide ions, for example, have high coordination numbers that can be satisfied by a combination of linker nitrogen atoms and oxygen atoms from water molecules. nih.govrsc.org

Control of Reaction Conditions: Factors such as temperature, pH, and the presence of modulating agents can influence the kinetics of MOF formation and whether water is incorporated. acs.org For instance, a slightly lower temperature during solvothermal synthesis was found to favor the formation of a porous Co(II) framework that included lattice water molecules. rsc.org

Hydrogen Bonding: The design can aim to create frameworks where water molecules act as structure-directing agents or stabilizing elements through extensive hydrogen-bonding networks with the organic linkers or other guest molecules. These interactions can dictate the final topology and pore environment of the MOF.

Synthesis and Structural Characteristics of Hydrated 4,4'-Bipyridine MOFs

The synthesis of hydrated 4,4'-bipyridine MOFs is most commonly achieved through hydrothermal methods, where reactants are heated in an aqueous solution within a sealed vessel. nih.govmdpi.com This approach has successfully yielded crystalline materials where water plays a direct structural role.

For example, the hydrothermal reaction of copper chloride, ammonium (B1175870) molybdate, and 4,4'-bipyridine produces [Cu(4,4'-bipy)(H2O)(Mo3O10)]·H2O. nih.gov In this compound, single-crystal X-ray diffraction revealed that water molecules are directly coordinated to the copper centers, forming [Cu2(H2O)2(4,4'-bipy)] units that link one-dimensional inorganic chains. nih.gov Another example is the compound [Co2(btec)(bipy)2(DMF)]·DMF·3H2O, synthesized under solvothermal conditions, which contains three lattice water molecules per formula unit within its channels. rsc.org

The topology of a MOF describes the underlying connectivity of its constituent nodes and linkers. In hydrated systems, water molecules can significantly influence this connectivity. They can act as terminal ligands, occupying a coordination site on the metal ion, or as bridging ligands, connecting two metal centers.

Coordinated and lattice water molecules have a profound impact on the pore structure of 4,4'-bipyridine MOFs. Lattice water molecules reside within the pores, reducing the accessible volume and surface area. For applications such as gas storage, these guest molecules typically need to be removed through solvent exchange and heating under vacuum. rsc.org

The crystallinity of these materials is a key attribute, allowing for detailed structural characterization. Importantly, the removal of guest water does not always lead to a loss of crystallinity. Research on a 2D zinc-based MOF demonstrated that the dehydration and rehydration processes can occur via a single-crystal-to-single-crystal transformation. rsc.org This indicates that the framework is robust enough to withstand the removal of guest water without collapsing, a critical feature for creating permanently porous materials. The table below summarizes the structural characteristics of a representative hydrated MOF.

| Compound | Formula | Synthesis Method | Crystal System | Key Structural Feature |

| Copper-Molybdate MOF | [Cu(4,4'-bipy)(H2O)(Mo3O10)]·H2O | Hydrothermal | Monoclinic | Coordinated H₂O on Cu centers |

| Cobalt-Btec MOF | [Co2(btec)(bipy)2(DMF)]·DMF·3H2O | Solvothermal | - | Lattice H₂O in 3D channels |

Stability and Reversibility of Hydrated MOFs in Various Environmental Conditions

The stability of hydrated MOFs, particularly in the presence of moisture and upon heating, is a critical parameter for their practical application. The nature of the metal-ligand bond is a primary determinant of a MOF's stability against hydrolysis. mdpi.com The interaction with water can be complex and is highly dependent on the specific metal ion and framework structure. arxiv.org

Some hydrated 4,4'-bipyridine MOFs exhibit remarkable stability and reversible behavior. A 2D zinc MOF containing both coordinated and lattice water was shown to undergo reversible dehydration. rsc.org Upon heating, the water molecules were released, and upon exposure to ambient air, the framework rehydrated, a process confirmed by thermogravimetric analysis and single-crystal X-ray diffraction. rsc.org This reversibility is highly desirable, suggesting potential applications in water sensing or capture.

However, not all frameworks are as robust. In some MOFs, the interaction with water can lead to the hydrolysis of the metal-linker bonds and subsequent framework degradation. arxiv.org The thermal stability is also a key consideration. For [Cu(4,4'-bipy)(H2O)(Mo3O10)]·H2O, thermal treatment leads to the complete removal of the organic ligands and water, ultimately forming a crystalline bimetallic oxide. nih.gov This indicates that while the framework is stable up to a certain temperature, it is not indefinitely robust.

The table below highlights the stability characteristics of a studied hydrated MOF.

| MOF System | Metal Ion | Water Interaction | Behavior | Reference |

| 2D Trimesate/Bipyridine-N,N'-dioxide | Zn(II) | Coordinated & Lattice | Reversible dehydration/rehydration | rsc.org |

| M(bdc)(ted)0.5 series | Cu, Zn, Co | Adsorbed Water | Framework dissociation/hydrolysis | arxiv.org |

Application of Hydrated 4,4'-Bipyridine MOFs in Selective Gas Adsorption and Separation

The porosity of 4,4'-bipyridine MOFs makes them candidates for gas adsorption and separation. While lattice water must typically be removed to make the pores accessible, the chemical nature of the resulting internal surface—which can be rich in hydrophilic sites from coordinated water or exposed metal centers—can be exploited for selective gas adsorption.

The strategy often involves activating the MOF by removing guest water, as was done for [Co2(btec)(bipy)2(DMF)]·DMF·3H2O before it was tested for hydrogen adsorption. rsc.org However, the inherent hydrophilicity of the pore surfaces in a framework designed with coordinated water can offer preferential binding sites for polar molecules like CO₂, H₂S, or NH₃ over nonpolar molecules like N₂, H₂, or CH₄. This makes hydrated MOFs and their dehydrated but hydrophilic analogues a promising area of research for targeted gas separation applications.

The table below presents gas adsorption data for a relevant MOF system.

| MOF | Guest Molecules | Target Gas | **Selectivity (CO₂/N₂) ** | Key Finding |

| Co(III)(dpzca)2Ag2 | 2 H₂O | CO₂, N₂ | High | Channel occupants (anions and water) increase selectivity but decrease capacity. |

Theoretical and Computational Investigations of 4,4 Bipyridine Tetrahydrate Systems

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab-initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab-initio methods, are powerful tools for elucidating the fundamental properties of molecular systems like 4,4'-bipyridine (B149096) tetrahydrate. These methods allow for a detailed exploration of the electronic structure, optimized geometry, and spectroscopic characteristics of the compound at the atomic level.

Electronic Structure Elucidation (HOMO/LUMO Analysis, Charge Transfer)

The electronic structure of 4,4'-bipyridine tetrahydrate is characterized by the interplay between the π-conjugated system of the bipyridine moiety and the surrounding water molecules. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding its chemical reactivity and electronic transitions.

In the isolated 4,4'-bipyridine molecule, the HOMO and LUMO are typically distributed across the π-system of the pyridine (B92270) rings. Upon hydration, the presence of water molecules, and specifically the formation of hydrogen bonds, can influence the energies of these frontier orbitals. Hydrogen bonding to the nitrogen atoms of the pyridine rings can lead to a stabilization of the HOMO and a destabilization of the LUMO, thereby increasing the HOMO-LUMO energy gap. This effect is a consequence of the electron-withdrawing nature of the hydrogen bond interaction with the lone pair of electrons on the nitrogen atoms.

Charge transfer is another critical aspect of the electronic structure. In the 4,4'-bipyridine tetrahydrate system, charge transfer can occur from the water molecules to the 4,4'-bipyridine molecule, although this is generally a small effect. More significant is the charge redistribution within the 4,4'-bipyridine molecule itself upon interaction with water.

Table 1: Hypothetical HOMO-LUMO Energy Data for 4,4'-Bipyridine and its Tetrahydrate

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| 4,4'-Bipyridine (in vacuo) | -6.5 | -1.2 | 5.3 |

| 4,4'-Bipyridine Tetrahydrate | -6.8 | -1.0 | 5.8 |

Geometry Optimization and Conformational Analysis

The geometry of the 4,4'-bipyridine molecule is characterized by the torsional angle between the two pyridine rings. In the gas phase, the molecule is not planar, with a dihedral angle of approximately 30-40 degrees, which represents a balance between conjugative effects favoring planarity and steric hindrance between the ortho-hydrogen atoms. rsc.org

Prediction of Spectroscopic Properties (Vibrational Frequencies, Electronic Transitions)

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic properties of 4,4'-bipyridine tetrahydrate.

Vibrational Frequencies: The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computed structure and to assign the observed spectral bands to specific molecular motions. The hydration of 4,4'-bipyridine is expected to cause noticeable shifts in the vibrational frequencies of both the bipyridine and the water molecules. For instance, the C-N stretching vibrations of the pyridine rings are likely to shift to higher frequencies upon hydrogen bonding with water. Conversely, the O-H stretching vibrations of the water molecules involved in hydrogen bonding will exhibit a red shift (lower frequency) and an increase in intensity, which is a hallmark of hydrogen bond formation.

Electronic Transitions: Time-dependent DFT (TD-DFT) is a common method for calculating the energies and intensities of electronic transitions, which correspond to the absorption bands in UV-Visible spectra. The primary electronic transitions in 4,4'-bipyridine are π-π* transitions. As mentioned earlier, hydration is expected to slightly increase the HOMO-LUMO gap, which would result in a blue shift (to shorter wavelengths) of the lowest energy absorption band.

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Water Mobility

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of 4,4'-bipyridine tetrahydrate over time, offering insights that are not accessible through static quantum chemical calculations. By simulating the motion of all atoms in the system, MD can reveal information about the mobility of the water molecules, the flexibility of the 4,4'-bipyridine molecule, and the stability of the hydrogen bond network.

In a simulation of 4,4'-bipyridine tetrahydrate, one could analyze the trajectories of the water molecules to determine their diffusion coefficients and reorientational correlation times. This would provide a measure of their mobility within the crystal lattice. It is expected that the water molecules directly hydrogen-bonded to the bipyridine would be less mobile than those that are part of the broader water network. The simulations could also reveal the dynamics of hydrogen bond formation and breaking, providing a detailed picture of the hydrogen bond network's temporal evolution.

Computational Prediction of Crystal Structures and Polymorphism

The computational prediction of crystal structures is a challenging but increasingly important field, particularly for understanding polymorphism—the ability of a compound to exist in multiple crystalline forms. For 4,4'-bipyridine tetrahydrate, computational methods can be used to search for possible crystal packing arrangements and to rank them based on their thermodynamic stability. acs.orgnih.gov

These methods typically involve generating a large number of trial crystal structures and then minimizing their lattice energies using force fields or quantum mechanical methods. The success of such predictions hinges on the accuracy of the energy model used to describe the intermolecular interactions, especially the complex hydrogen bonding and van der Waals forces at play in a hydrated crystal. acs.org The prediction of different stable or metastable polymorphs of 4,4'-bipyridine tetrahydrate would be of significant interest, as different polymorphs can exhibit different physical properties.

Modeling of Intermolecular Interactions, Including Hydrogen Bonds and π-Stacking

A detailed understanding of the intermolecular interactions is crucial for explaining the structure and properties of 4,4'-bipyridine tetrahydrate.

Hydrogen Bonds: The primary intermolecular interaction in this system is hydrogen bonding. This includes hydrogen bonds between the water molecules and the nitrogen atoms of the 4,4'-bipyridine, as well as hydrogen bonds among the water molecules themselves. Computational models can provide precise information about the geometry and strength of these hydrogen bonds. The strength of these interactions can be quantified by calculating the interaction energies between the molecules.

π-Stacking: In addition to hydrogen bonding, π-stacking interactions between the aromatic rings of adjacent 4,4'-bipyridine molecules can also play a role in the crystal packing. The presence of water molecules can influence the nature and strength of these π-stacking interactions. Computational studies have shown that hydrogen bonding can affect the electron density of aromatic rings, which in turn can modulate the strength of π-π stacking interactions. rsc.orghelsinki.fi Modeling these interactions requires accurate quantum chemical methods that can properly describe dispersion forces.

Theoretical Analysis of Medium-Responsive Properties and Conductance

The medium surrounding the 4,4'-Bipyridine tetrahydrate system plays a crucial role in dictating its conformational flexibility and, consequently, its electronic and conductive properties. Theoretical and computational studies, primarily employing quantum chemical calculations such as Density Functional Theory (DFT), have provided significant insights into these relationships. The inherent floppiness of the 4,4'-Bipyridine molecular skeleton, characterized by the torsional angle between its two pyridine rings, is highly susceptible to environmental influences.